molecular formula C20H26N2O5S B2547425 Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate CAS No. 896356-71-1

Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B2547425
CAS No.: 896356-71-1
M. Wt: 406.5
InChI Key: WBXGROSTXWRNGW-UHFFFAOYSA-N
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Description

Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H26N2O5S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

The compound has been involved in the synthesis of new propanamide derivatives that exhibit promising anticancer properties. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated as anticancer agents. Compounds synthesized showed strong anticancer activity, suggesting the potential therapeutic usefulness of these derivatives in cancer treatment (Rehman et al., 2018).

Antimicrobial Activities

Research into fluoroquinolone derivatives, which share a core structure with the compound , revealed significant antimicrobial activities. A series of novel fluoroquinolone derivatives were synthesized and evaluated for their antibacterial and antifungal properties, showing promising results against various pathogens (Srinivasan et al., 2010).

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds using Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate as a precursor or a key intermediate. These studies highlight the compound's versatility in synthesizing metabolites of TAK-603, a potential therapeutic agent, and other quinoline derivatives with various biological activities (Mizuno et al., 2006). Additionally, the synthesis of merocyanine dyes from related quinoline derivatives indicates the compound's utility in creating materials with potential applications in dyeing and bacterial inhibition (Abdel-Rahman & Khalil, 1978).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and cannot be predicted from the compound’s structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

Properties

IUPAC Name

ethyl 1-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-2-27-20(24)14-7-10-21(11-8-14)28(25,26)17-12-15-4-3-9-22-18(23)6-5-16(13-17)19(15)22/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXGROSTXWRNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.